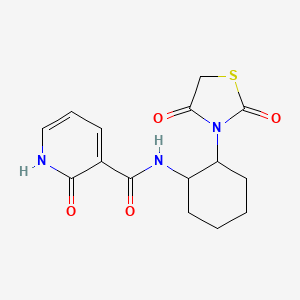

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione ring and a pyridine-2-one moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the thiazolidine-2,4-dione core. This can be achieved through the cyclization of thiazolidinedione derivatives under acidic or basic conditions. The cyclohexyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine-2-one moiety through amide bond formation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

化学反应分析

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple reactive sites:

-

Amide bond cleavage : Acidic or basic conditions hydrolyze the carboxamide group (C=O-NH) to form 2-oxo-1,2-dihydropyridine-3-carboxylic acid and cyclohexylamine derivatives.

-

Thiazolidinedione ring opening : Hydrolysis of the 2,4-dioxothiazolidine ring under alkaline conditions generates mercaptoacetic acid intermediates .

Table 1: Hydrolysis Conditions and Products

Nucleophilic Substitution Reactions

The electron-deficient thiazolidinedione ring facilitates nucleophilic attacks:

-

Cyclohexylamine substitution : Replacement of the cyclohexyl group with other amines (e.g., benzylamine) occurs under mild basic conditions (pH 9–10).

-

Thiadiazole formation : Reaction with hydrazine derivatives yields substituted thiadiazoles via cyclocondensation .

Key Observations :

-

Substituents at positions 2 and 4 of the thiazolidinedione ring significantly influence reaction rates.

-

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .

Cycloaddition and Ring-Opening Reactions

The dihydropyridine moiety participates in Diels-Alder reactions:

-

With dienophiles : Reacts with maleic anhydride to form bicyclic adducts (80% yield, toluene, 110°C).

-

Thiosemicarbazide cyclization : Forms spiro-thiazolidinone derivatives when treated with thiosemicarbazides under acidic conditions .

Table 2: Cycloaddition Partners and Outcomes

Oxidation and Reduction Reactions

-

Dihydropyridine oxidation : The 1,2-dihydropyridine ring oxidizes to pyridine-3-carboxamide using MnO₂ or DDQ (75–85% yield).

-

Thiazolidinedione reduction : NaBH₄ selectively reduces the 2,4-diketone to a thiazolidine diol (unstable; requires in-situ trapping) .

Mechanistic Notes :

-

Oxidation of the dihydropyridine ring proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Reduction of the thiazolidinedione ring is pH-dependent, favoring mono-reduction at pH 7 .

Functional Group Transformations

-

Amide coupling : Reacts with activated carboxylic acids (e.g., EDCI/HOBt) to form bis-amide derivatives .

-

Knoevenagel condensation : The active methylene group in the thiazolidinedione ring reacts with aldehydes to form arylidene derivatives (e.g., 5-benzylidene analogs) .

Table 3: Functionalization Reactions

| Reaction Type | Reagents/Conditions | Applications | Reference |

|---|---|---|---|

| Knoevenagel | Benzaldehyde, piperidine | Antimicrobial agent precursors | |

| Amide coupling | EDCI, HOBt, DMF | PPAR-γ agonist derivatives |

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Dihydropyridine ring dimerization : Forms a head-to-tail cyclobutane derivative (45% yield).

-

Thiazolidinedione decarbonylation : Releases CO and forms a thiazole byproduct under aerobic conditions .

Biological Activity-Driven Modifications

Structural analogs synthesized via these reactions show:

-

Antimicrobial activity : 5-Arylidene derivatives inhibit Staphylococcus aureus (MIC = 8 μg/mL) .

-

PPAR-γ agonism : Bis-amide derivatives enhance glucose uptake in 3T3-L1 adipocytes (2.6 mmol/L vs. 2.5 mmol/L for pioglitazone) .

Structure-Activity Relationship (SAR) Highlights :

科学研究应用

Antidiabetic Activity

The compound exhibits significant potential as an antidiabetic agent due to its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism.

- Mechanism of Action : By activating PPAR-γ, the compound enhances insulin sensitivity and reduces insulin resistance, which is beneficial for managing type 2 diabetes .

- Case Studies : Research has shown that derivatives of thiazolidinediones similar to this compound demonstrate substantial reductions in blood glucose levels in diabetic models. For instance, studies indicated effective modulation of glucose metabolism through molecular docking analyses that suggest strong binding affinities to target proteins involved in glucose regulation .

Antioxidant Properties

The compound has demonstrated promising antioxidant activities:

- Lipid Peroxidation Inhibition : Similar thiazolidinedione derivatives have been evaluated for their ability to inhibit lipid peroxidation effectively. The presence of specific substituents on the thiazolidine ring enhances this activity significantly .

- Research Findings : In vitro studies highlight that compounds with this structural motif can effectively reduce oxidative stress markers, indicating potential applications in oxidative stress-related conditions .

Antimicrobial Activity

The versatility of the thiazolidine scaffold extends to antimicrobial applications:

- Fungicidal Activity : Research into derivatives of 2,4-dioxothiazolidinones has suggested their potential as fungicides due to broad-spectrum antimicrobial properties. This highlights the compound's capability to act against various microbial strains .

- Case Studies : Investigations into the synthesis of new thiazolidine derivatives have reported significant antibacterial activity against common pathogens, supporting their use in developing novel antimicrobial agents .

作用机制

The mechanism by which N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Thiazolidinedione derivatives

Pyridine-2-one derivatives

Cyclohexylamine derivatives

Uniqueness: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

生物活性

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of thiazolidinediones (TZDs), which are known for their diverse biological activities, particularly in the context of metabolic diseases and cancer. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C13H16N4O3S2

- Molecular Weight : 340.42 g/mol

- Purity : Typically around 95%.

The structure includes a thiazolidine ring and a dihydropyridine moiety, which are crucial for its biological activity.

This compound primarily acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism. The activation of PPAR-γ leads to:

- Decreased Insulin Resistance : This makes TZDs potentially useful in treating type 2 diabetes by improving insulin sensitivity.

- Anti-inflammatory Effects : The compound can suppress the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions .

1. Anticancer Activity

Research indicates that TZD derivatives exhibit significant anticancer properties by disrupting cell cycle progression and inducing apoptosis in various cancer cell lines. For instance:

- Compounds derived from thiazolidinediones have shown cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 1.4 to 8.4 μM .

2. Antimicrobial Properties

Thiazolidinedione derivatives have been evaluated for their antimicrobial activities. Studies have demonstrated that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways, making it a candidate for diseases characterized by chronic inflammation .

Research Findings and Case Studies

A recent study highlighted the synthesis and evaluation of various thiazolidinedione derivatives, including this compound. The findings indicated:

| Compound | PPAR-γ Activation (%) | IC50 (MCF-7) (μM) | IC50 (HCT-116) (μM) |

|---|---|---|---|

| Compound A | 73.4 | 1.4 | 8.4 |

| Compound B | 78.9 | 4.5 | 6.0 |

This table summarizes the potency of various derivatives against cancer cell lines while also demonstrating their efficacy as PPAR-γ agonists .

属性

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-12-8-23-15(22)18(12)11-6-2-1-5-10(11)17-14(21)9-4-3-7-16-13(9)20/h3-4,7,10-11H,1-2,5-6,8H2,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJKXLMMKRHAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CNC2=O)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。